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Retinoxytrimethylsilane is a synthetic compound derived from retinoids, which are analogs of vitamin A. It is characterized by its unique chemical structure that incorporates a silane group, enhancing its stability and bioavailability compared to traditional retinoids. This compound is primarily used in dermatological and cosmetic formulations due to its ability to modulate skin cell behavior, promoting cellular turnover and improving skin texture and tone. Retinoxytrimethylsilane is believed to exert its effects through interaction with retinoic acid receptors, influencing gene expression related to skin health.
Retinoxytrimethylsilane undergoes various chemical transformations in biological systems. The primary reaction involves the conversion of retinoxytrimethylsilane into retinoic acid via enzymatic oxidation. This process typically involves:
Retinoxytrimethylsilane exhibits significant biological activity, particularly in dermatology. Its mechanisms include:
These activities make retinoxytrimethylsilane a valuable ingredient in anti-aging and acne treatment formulations.
The synthesis of retinoxytrimethylsilane can be achieved through several methods:
The choice of synthesis method can affect the yield and purity of the final compound.
Retinoxytrimethylsilane shares similarities with other retinoids but possesses unique properties due to its silane component. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Retinol | Alcohol | Precursor to retinoic acid; widely used in cosmetics |
| All-trans-retinoic acid | Acid | Highly potent; used primarily for treating acne |
| Tretinoin | Acid | Prescription-only; effective against severe acne |
| Adapalene | Synthetic retinoid | Less irritating; often used for acne treatment |
| Isotretinoin | Synthetic retinoid | Oral medication for severe acne; more potent than topical forms |
Retinoxytrimethylsilane is unique due to its enhanced stability and lower irritation potential compared to traditional retinoids, making it suitable for sensitive skin applications.
Fourier-Transform Infrared spectroscopy provides distinctive spectral signatures for RETINOXYTRIMETHYLSILANE that enable definitive structural identification and purity assessment. The compound exhibits characteristic absorption bands that reflect both its retinoid backbone and the trimethylsilyl functional group modifications [1] [2].
The most prominent spectral features include the trimethylsilyl-specific absorption bands. The Si-CH₃ stretching vibrations appear as intense peaks in the region of 1250-1270 cm⁻¹, providing unambiguous evidence for the presence of the trimethylsilyl group [1] [2]. These vibrations are particularly diagnostic due to the unique bonding characteristics of silicon-carbon bonds in organosilicon compounds. The Si-O-C stretching vibrations manifest as strong absorption bands between 1000-1100 cm⁻¹, confirming the trimethylsilyl ether linkage [2] [3].
The retinoid portion of the molecule contributes additional characteristic spectral features. The conjugated double bond system inherent to the retinoid structure produces absorption bands in the 1600-1650 cm⁻¹ region, reflecting C=C stretching vibrations within the polyene chain [4] [5]. These bands are essential for confirming the preservation of the retinoid chromophore system following trimethylsilylation. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range, corresponding to the cyclohexene ring system present in the retinoid backbone [2] [3].
Spectroscopic analysis reveals that the CO maximum absorbance in related retinoid derivatives occurs between 1600-1800 cm⁻¹, with greater intensity observed for compounds containing hydroxyl groups that can undergo oxidation to carbonyl functionalities [4]. This spectral region requires careful analysis to distinguish between the conjugated C=C system and potential oxidation products.
Table 1: Key FT-IR Absorption Bands for RETINOXYTRIMETHYLSILANE
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Si-CH₃ | 1250-1270 | Si-C stretching | Strong |
| Si-O-C | 1000-1100 | Si-O-C stretching | Strong |
| C=C (conjugated) | 1600-1650 | Polyene C=C stretching | Medium |
| C-H (aromatic) | 3000-3100 | Aromatic C-H stretching | Medium |
| C-H (aliphatic) | 2950-3000 | Aliphatic C-H stretching | Medium |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of RETINOXYTRIMETHYLSILANE through multi-nuclear analysis. The compound exhibits distinctive chemical shifts across ¹H, ¹³C, and ²⁹Si NMR spectra that enable unambiguous identification and structural confirmation [1] [6] [7].
The ¹H NMR spectrum of RETINOXYTRIMETHYLSILANE displays characteristic chemical shifts that reflect the electronic environment of protons within the molecule. The trimethylsilyl group protons appear as a strong singlet in the highly shielded region between 0.1-0.3 ppm [1] [6]. This upfield chemical shift is characteristic of protons bonded to silicon and serves as a diagnostic marker for trimethylsilyl derivatives. The integration pattern typically shows a 9H singlet corresponding to the three methyl groups attached to silicon.
The retinoid backbone contributes multiple proton signals spanning the typical organic chemical shift range. Methyl groups associated with the retinoid structure appear between 1.0-2.5 ppm, while aromatic protons in the cyclohexene ring system resonate in the 6.0-8.0 ppm region [6] [8]. The polyene chain protons exhibit chemical shifts in the 5.5-7.0 ppm range, with specific values dependent upon the geometric configuration and substitution pattern.
Chemical shift referencing for aqueous systems typically employs sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic acid sodium salt (TSP) as internal standards [6] [9]. The chemical shift differences between these standards and tetramethylsilane are well-established, with TSP showing signals within ±0.02 ppm of DSS for the trimethylsilyl group resonances.
¹³C NMR spectroscopy provides detailed information about the carbon framework of RETINOXYTRIMETHYLSILANE. The trimethylsilyl carbons appear in the highly shielded region between 0-5 ppm, reflecting the strong electron-donating effect of silicon [10] [7]. These carbons typically exhibit reduced intensity in standard ¹³C NMR experiments due to the quaternary nature of the silicon center and the resulting Nuclear Overhauser Effect characteristics.
The retinoid carbon framework spans a broader chemical shift range. Aliphatic carbons in the polyene chain and cyclohexene ring appear between 20-50 ppm, while sp²-hybridized carbons in the conjugated system resonate in the 120-160 ppm region [10] [11]. Quaternary carbons, including those at ring junctions and branching points, may appear with reduced intensity and require longer acquisition times or specialized pulse sequences for optimal detection.
The carbon bearing the trimethylsilyl ether functionality typically exhibits a characteristic downfield shift compared to the corresponding unsubstituted carbon, reflecting the deshielding effect of the silicon substituent [7] [12]. This shift pattern serves as confirmatory evidence for successful trimethylsilylation.
²⁹Si NMR spectroscopy provides definitive characterization of the silicon environment in RETINOXYTRIMETHYLSILANE. The natural abundance of ²⁹Si is relatively low (4.7%), requiring extended acquisition times or isotopic enrichment for optimal signal-to-noise ratios [13] [14]. The silicon nucleus in the trimethylsilyl ether environment typically resonates in the 15-25 ppm range when referenced to tetramethylsilane [14] [13].
The chemical shift of silicon in trimethylsilyl ethers is influenced by the electronegativity of the substituent. For trimethylsilyl ethers derived from alcohols, the silicon typically appears around 18-22 ppm [14] [13]. The linewidth and relaxation characteristics of the ²⁹Si signal provide additional information about molecular mobility and potential aggregation effects in solution.
Table 2: NMR Chemical Shifts for RETINOXYTRIMETHYLSILANE
| Nucleus | Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | Si-CH₃ | 0.1-0.3 | Singlet | 9H |
| ¹H | Retinoid CH₃ | 1.0-2.5 | Various | Variable |
| ¹H | Aromatic | 6.0-8.0 | Various | Variable |
| ¹³C | Si-CH₃ | 0-5 | Singlet | Low intensity |
| ¹³C | Polyene C | 120-160 | Singlet | Normal intensity |
| ²⁹Si | Si-O-C | 15-25 | Singlet | Low intensity |
Mass spectrometry provides definitive molecular identification and structural characterization of RETINOXYTRIMETHYLSILANE through analysis of characteristic fragmentation patterns. The compound exhibits predictable fragmentation behavior consistent with both retinoid and trimethylsilyl ether structural features [15] [16] [17].
The molecular ion of RETINOXYTRIMETHYLSILANE appears at m/z 359 under positive ion electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [1]. The molecular formula C₂₃H₃₈OSi yields a calculated molecular weight of 358.63 Da, consistent with the observed mass spectral data [18] [19].
The base peak in the mass spectrum typically appears at m/z 269, corresponding to the retinyl fragment formed by loss of trimethylsilanol (90 Da) from the molecular ion [15] [20]. This fragmentation pattern is characteristic of trimethylsilyl ethers and represents the dehydrated retinol species [M+H-fatty acid-H₂O]⁺. The formation of this fragment follows the established mechanism for trimethylsilyl ether decomposition under mass spectrometric conditions [16] [17].
The fragmentation of RETINOXYTRIMETHYLSILANE follows several well-defined pathways. The primary fragmentation involves heterolytic cleavage of the Si-O bond, leading to formation of the retinyl cation and neutral trimethylsilanol [17] . This process is facilitated by the stabilization of the resulting carbocation through delocalization along the polyene chain.
Secondary fragmentation produces the trimethylsilyl cation at m/z 73, which appears as a prominent peak in electron impact mass spectra [16] [17]. This fragment is diagnostic for compounds containing trimethylsilyl groups and serves as a confirmatory marker. Additional fragments include the loss of a trimethylsilyl radical (75 Da), producing an ion at m/z 284 [M-75]⁺.
The retinyl fragment (m/z 269) undergoes further fragmentation characteristic of retinoid compounds. The m/z 269 → 123 transition is particularly diagnostic for compounds containing ε-ring structures, as observed in α-retinol derivatives [20]. The m/z 269 → 239 transition shows selectivity for β-ring containing retinoids and is commonly used for quantitative analysis.
Tandem mass spectrometry (MS/MS) analysis reveals detailed fragmentation patterns that enable structural confirmation and differentiation from related compounds. The collision-induced dissociation of the m/z 269 parent ion produces characteristic daughter ions that reflect the retinoid backbone structure [22] [20].
The formation of the m/z 161 fragment from retinal derivatives indicates loss of the ionone ring system from the parent ion . For RETINOXYTRIMETHYLSILANE, analogous fragmentation patterns provide confirmation of the retinoid structural framework. The specific fragmentation ratios serve as qualitative indicators for structural verification and can be used for compound identification in complex mixtures.
Table 3: Mass Spectrometric Fragmentation Data
| Ion (m/z) | Assignment | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| 359 | [M+H]⁺ | Low | Molecular ion |
| 284 | [M-75]⁺ | Medium | Loss of trimethylsilyl radical |
| 269 | [Retinyl]⁺ | High (Base peak) | Loss of trimethylsilanol |
| 239 | [Retinyl-30]⁺ | Medium | Further retinyl fragmentation |
| 123 | [Ring fragment]⁺ | Low | Cyclohexene ring fragment |
| 73 | [Si(CH₃)₃]⁺ | High | Trimethylsilyl cation |
High-Performance Liquid Chromatography serves as the primary analytical method for purity assessment and quantitative analysis of RETINOXYTRIMETHYLSILANE. The compound exhibits distinctive chromatographic behavior that enables separation from related impurities and degradation products [23] [24] [25].
RETINOXYTRIMETHYLSILANE demonstrates optimal separation on reverse-phase C₁₈ columns under gradient elution conditions. The mobile phase typically consists of acetonitrile and water with formic acid modifier (0.1% v/v) to enhance peak shape and mass spectrometric compatibility [20] [24]. The compound elutes with characteristic retention times dependent upon the specific gradient program and column specifications.
Normal-phase chromatography on silica-based stationary phases provides alternative separation conditions for specialized applications. The hexane/ethyl acetate mobile phase systems commonly used for retinoid analysis can be adapted for RETINOXYTRIMETHYLSILANE separation [26] . The retention behavior reflects the lipophilic character of the molecule and the interaction of the trimethylsilyl group with the stationary phase.
The chromatographic resolution of RETINOXYTRIMETHYLSILANE from potential impurities requires careful optimization of mobile phase composition and gradient profile. Related retinoid compounds and trimethylsilyl derivatives may exhibit similar retention characteristics, necessitating method development to achieve baseline separation [24] [25].
Ultraviolet detection at 325 nm provides sensitive and selective detection of RETINOXYTRIMETHYLSILANE based on the retinoid chromophore absorption [24] [26]. The compound exhibits characteristic UV-Vis spectral properties similar to other retinol derivatives, with absorption maxima reflecting the conjugated polyene system. The UV absorption serves as the primary detection method for routine purity analysis.
Mass spectrometric detection offers enhanced selectivity and structural confirmation capabilities. The coupling of HPLC with electrospray ionization mass spectrometry (LC-ESI-MS) enables detection at femtomolar levels while providing molecular identification [22] [20]. Selected reaction monitoring (SRM) using the characteristic fragmentation transitions enhances specificity and reduces matrix interference effects.
Photodiode array detection provides additional spectral information for peak purity assessment and compound identification. The UV-Vis spectral characteristics recorded across the chromatographic peak enable detection of co-eluting impurities and confirmation of peak homogeneity [26] .
Pharmaceutical-grade RETINOXYTRIMETHYLSILANE typically requires purity levels exceeding 95% as determined by HPLC analysis [1]. The purity assessment involves integration of the main component peak relative to all detected impurities under standardized chromatographic conditions. Related substances limits are established based on structural similarity and potential biological activity.
The stability-indicating nature of the analytical method requires demonstration of separation between the main component and known degradation products. Forced degradation studies under acidic, basic, oxidative, and thermal conditions generate potential impurities that must be resolved from the main component peak [25] [27].
Method validation parameters include linearity, accuracy, precision, specificity, and robustness according to established pharmaceutical guidelines. The analytical method must demonstrate appropriate performance characteristics across the intended concentration range and sample types [28] [27].
Table 4: HPLC Analytical Parameters
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Purity | Main component | ≥95.0% |
| Related substances | Individual impurity | ≤1.0% |
| Related substances | Total impurities | ≤5.0% |
| System suitability | Theoretical plates | ≥2000 |
| System suitability | Tailing factor | ≤2.0 |
| Precision | Relative standard deviation | ≤2.0% |
| Linearity | Correlation coefficient | ≥0.999 |